molecular formula C12H18ClN B6597972 3-phenylcyclohexan-1-amine hydrochloride CAS No. 1803608-04-9

3-phenylcyclohexan-1-amine hydrochloride

Cat. No. B6597972
CAS RN: 1803608-04-9
M. Wt: 211.73 g/mol
InChI Key: LSTROUZBDJNGLG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Phenylcyclohexan-1-amine hydrochloride (PCAH) is an organic compound belonging to the class of cycloalkanes. It is a white, crystalline solid that is soluble in water and alcohol and is commonly used as a reagent in chemical synthesis. PCAH is a versatile compound that has a wide range of applications in scientific research.

Scientific Research Applications

3-phenylcyclohexan-1-amine hydrochloride has a wide range of applications in scientific research. It is used as a reagent in organic synthesis, a catalyst in polymerization reactions, and as a ligand in coordination chemistry. 3-phenylcyclohexan-1-amine hydrochloride is also used in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds.

Mechanism of Action

3-phenylcyclohexan-1-amine hydrochloride acts as a Lewis acid, meaning it can accept a pair of electrons from a nucleophile and form a covalent bond. This enables 3-phenylcyclohexan-1-amine hydrochloride to act as a catalyst in many chemical reactions.
Biochemical and Physiological Effects
3-phenylcyclohexan-1-amine hydrochloride has no known biochemical or physiological effects in humans. It is considered to be a safe and non-toxic compound.

Advantages and Limitations for Lab Experiments

3-phenylcyclohexan-1-amine hydrochloride has several advantages for use in laboratory experiments. It is a relatively inexpensive and commercially available reagent. It is also stable, non-toxic, and has a wide range of applications in organic synthesis. The main limitation of 3-phenylcyclohexan-1-amine hydrochloride is its low solubility in water, which can make it difficult to use in aqueous solutions.

Future Directions

There are several potential future directions for 3-phenylcyclohexan-1-amine hydrochloride research. These include the development of new synthetic methods for the synthesis of 3-phenylcyclohexan-1-amine hydrochloride, the exploration of its potential applications in materials science and nanotechnology, and the investigation of its catalytic properties in various chemical reactions. Additionally, further research is needed to better understand the structure-activity relationships of 3-phenylcyclohexan-1-amine hydrochloride and its potential applications in drug design and development.

Synthesis Methods

3-phenylcyclohexan-1-amine hydrochloride is synthesized by a two-step process. The first step involves the reaction of cyclohexanone with phenylmagnesium bromide to form a 1-phenyl-1-cyclohexanol intermediate. This intermediate is then treated with hydrochloric acid to form the desired product, 3-phenylcyclohexan-1-amine hydrochloride.

properties

IUPAC Name

3-phenylcyclohexan-1-amine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17N.ClH/c13-12-8-4-7-11(9-12)10-5-2-1-3-6-10;/h1-3,5-6,11-12H,4,7-9,13H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSTROUZBDJNGLG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CC(C1)N)C2=CC=CC=C2.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18ClN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Phenylcyclohexanamine hydrochloride

CAS RN

1803608-04-9
Record name Cyclohexanamine, 3-phenyl-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1803608-04-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

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